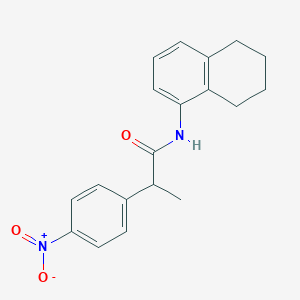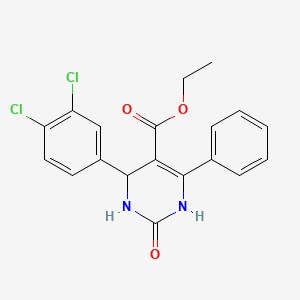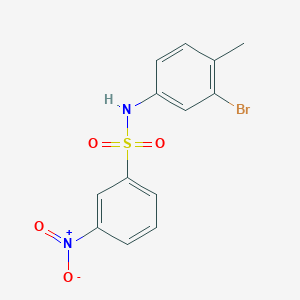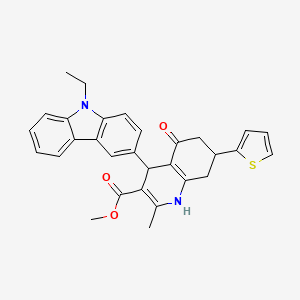![molecular formula C21H26N2O5 B4077917 Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine](/img/structure/B4077917.png)
Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine
概要
説明
Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. . It is a white crystalline solid that forms a colorless solution in water. The piperazine derivative, 1-[3-(4-phenylphenoxy)propyl]piperazine, is a compound that features a piperazine ring substituted with a phenylphenoxypropyl group. This combination of structures imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine typically involves the reaction of oxalic acid with 1-[3-(4-phenylphenoxy)propyl]piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or diethyl ether, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substituting Agents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine include:
Oxalic Acid Derivatives: Such as oxalyl chloride and disodium oxalate.
Piperazine Derivatives: Such as 1-(2-hydroxyethyl)piperazine and 1-(4-methylphenyl)piperazine.
Uniqueness
This compound is unique due to its combination of oxalic acid and piperazine structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research and industrial applications .
特性
IUPAC Name |
oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)22-16-4-13-21-14-11-20-12-15-21;3-1(4)2(5)6/h1-3,5-10,20H,4,11-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBUYFAHSSQGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B4077852.png)
![1-[4-(3-Bromophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4077856.png)
![Methyl 2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4077866.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)


![N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)
![1-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4077899.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![5-[1-(3-Chlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B4077928.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
